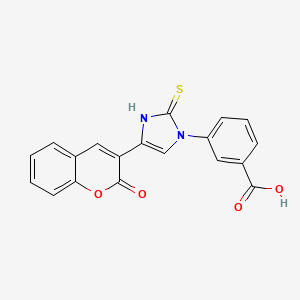

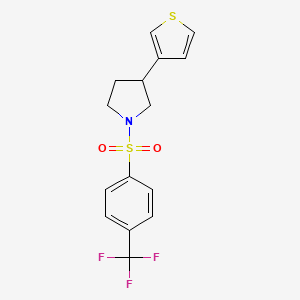

![molecular formula C26H20FN3O3 B2526588 3-(1,3-Benzodioxol-5-yl)-8-ethoxy-5-[(4-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline CAS No. 866344-75-4](/img/structure/B2526588.png)

3-(1,3-Benzodioxol-5-yl)-8-ethoxy-5-[(4-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "3-(1,3-Benzodioxol-5-yl)-8-ethoxy-5-[(4-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline" is a pyrazoloquinoline derivative, a class of compounds known for their diverse pharmacological properties. These compounds have been extensively studied for their potential use in various therapeutic areas, including as anxiolytics, antibacterials, antioxidants, and anticancer agents .

Synthesis Analysis

The synthesis of pyrazoloquinoline derivatives typically involves multistep reactions starting from simple precursors such as anilines or benzyloxypyrazoles. For instance, the synthesis of 1-hydroxypyrazoloquinolines involves establishing the pyridine B-ring in the terminal step, with the pyridine ring formation occurring via cyclization of a formyl group with an amino group or an iminophosphorane group . Similarly, the synthesis of pyrazolo[4,3-c]quinolin-3-ones starts from anilines and proceeds through a Gould-Jacobs reaction to form the quinolin-4-one nucleus . These synthetic routes often require careful optimization of reaction conditions and the use of protecting groups.

Molecular Structure Analysis

The molecular structure of pyrazoloquinoline derivatives is characterized by the presence of a pyrazole ring fused to a quinoline or isoquinoline system. The substitution pattern on the pyrazoloquinoline nucleus significantly influences the compound's properties and biological activity. For example, the introduction of a 1,3-benzodioxol-5-yl group and a 4-fluorophenyl group could potentially affect the compound's binding affinity to biological targets .

Chemical Reactions Analysis

Pyrazoloquinoline derivatives can undergo various chemical reactions, including cyclization, nucleophilic substitution, and addition reactions, to form a wide range of heterocyclic systems . These reactions are often catalyzed by acids or bases and can be influenced by the presence of different substituents on the starting materials. The reactivity of these compounds allows for the synthesis of complex molecules with potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazoloquinoline derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of specific functional groups can enhance these properties, making the compounds more suitable for pharmaceutical applications. For example, the presence of electron-donating or electron-withdrawing groups can affect the compound's photophysical properties, as seen in the design of molecular sensors . Additionally, the supramolecular structures of these compounds, as determined by X-ray crystallography, reveal the importance of hydrogen bonding and pi-pi stacking interactions in the solid state .

Aplicaciones Científicas De Investigación

Supramolecular Aggregation

The study of substitution effects on dihydrobenzopyrazoloquinolines, including compounds with structural similarities to 3-(1,3-Benzodioxol-5-yl)-8-ethoxy-5-[(4-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline, has revealed insights into supramolecular aggregation. Molecules with this framework are linked through various hydrogen bonds, forming dimers, sheets, and complex three-dimensional structures. This understanding is pivotal for designing materials with specific molecular architectures for applications in nanotechnology and materials science (Portilla et al., 2005).

Green Chemistry Synthesis

Research on the synthesis of complex heterocyclic ortho-quinones through L-proline-catalyzed reactions demonstrates the utility of these compounds in creating environmentally friendly methodologies. This approach, leveraging the structural framework of benzopyrazoloquinoline derivatives, showcases the potential for developing sustainable chemical processes with high atom economy, short reaction times, and simplified purification steps, contributing significantly to green chemistry (Rajesh et al., 2011).

Pharmaceutical Research

Quinoxaline derivatives, including the pyrazoloquinoline class, have been synthesized and evaluated for their potential as pharmaceutical agents. Studies on novel isoxazolequinoxaline derivatives have included detailed analysis through crystal structure, DFT calculations, and biological activity assessments, indicating their promise as anticancer drugs. This research underscores the significance of such compounds in designing new therapeutic agents (Abad et al., 2021).

Catalytic Applications

Investigations into rigid P-chiral phosphine ligands, incorporating elements of the pyrazoloquinoline structure, have shown exceptional performance in rhodium-catalyzed asymmetric hydrogenations. These studies highlight the importance of such compounds in catalysis, offering pathways to synthesize chiral pharmaceutical ingredients efficiently (Imamoto et al., 2012).

Mecanismo De Acción

Propiedades

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-8-ethoxy-5-[(4-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20FN3O3/c1-2-31-19-8-9-22-20(12-19)26-21(14-30(22)13-16-3-6-18(27)7-4-16)25(28-29-26)17-5-10-23-24(11-17)33-15-32-23/h3-12,14H,2,13,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTOOUOYMVBGBHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC5=C(C=C4)OCO5)CC6=CC=C(C=C6)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

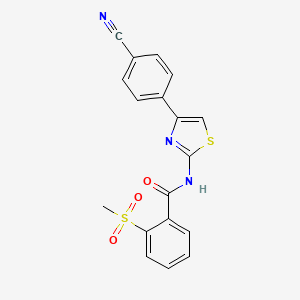

![3-methyl-2-oxo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2526508.png)

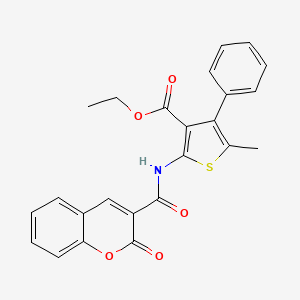

![6,8-difluoro-5-(3-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2526513.png)

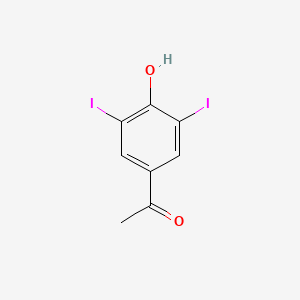

![5-[3-(3-Chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole](/img/structure/B2526517.png)

![3-(4-chloro-3-(trifluoromethyl)phenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide](/img/structure/B2526518.png)

![(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2526522.png)

![2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2526528.png)